molecular formula C9H10N2O4S2 B1423298 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate CAS No. 1354963-32-8

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate

Cat. No.: B1423298
CAS No.: 1354963-32-8
M. Wt: 274.3 g/mol
InChI Key: CLJOSIWHPWGEQO-UHFFFAOYSA-N
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Description

. This compound is part of the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate typically involves the following steps:

  • Formation of Thieno[3,2-d]pyrimidin-4-one: : This can be achieved by heating thiophene-2-carboxamides in formic acid.

  • Cyclization: : The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which are then cyclized to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thieno[3,2-d]pyrimidin-4-one to its corresponding sulfonic acid derivative.

  • Reduction: : Reduction of the oxo group to form a hydroxyl group.

  • Substitution: : Replacement of the methanesulfonate group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfonic acid derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of various functionalized derivatives based on the substituent used.

Scientific Research Applications

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antiviral and antibacterial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate is unique in its structure and properties compared to other thieno[3,2-d]pyrimidine derivatives. Similar compounds include:

  • Thieno[3,2-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.

  • Thieno[3,4-b]pyridine derivatives: : These compounds have a different ring structure but are also part of the thieno family.

Properties

IUPAC Name

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c1-17(13,14)15-4-3-11-6-10-7-2-5-16-8(7)9(11)12/h2,5-6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJOSIWHPWGEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN1C=NC2=C(C1=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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